

# Cross-reactivity profiling of Salicyloylaminotriazole against a panel of kinases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Salicyloylaminotriazole*

Cat. No.: *B1213844*

[Get Quote](#)

## Comparative Cross-Reactivity Profiling of Dasatinib, a Multi-Kinase Inhibitor

### Introduction

Protein kinases are a critical class of enzymes involved in the regulation of a vast array of cellular processes. Their dysregulation is a known cause of numerous diseases, most notably cancer, which has established them as prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment strategies for various malignancies. However, the selectivity of these inhibitors across the human kinaseome is a crucial factor that dictates their efficacy and toxicity profiles. A thorough understanding of a kinase inhibitor's cross-reactivity is therefore essential for predicting its biological activity and potential off-target effects.

This guide provides a comparative analysis of the cross-reactivity profile of Dasatinib, a potent, orally available small molecule inhibitor of multiple tyrosine kinases. While the initial request concerned **Salicyloylaminotriazole**, a lack of publicly available data necessitated the use of a well-characterized alternative to illustrate the principles of kinase inhibitor profiling. Dasatinib serves as an exemplary model due to its extensive clinical use and well-documented selectivity profile.

## Comparative Kinase Inhibition Profile of Dasatinib

To delineate the selectivity of Dasatinib, its binding affinity against a comprehensive panel of kinases was determined using the KINOMEscan™ competition binding assay. The data presented below is a representative subset of such a screen, showcasing the inhibitory activity of Dasatinib against its primary targets and a selection of off-targets, thereby illustrating its cross-reactivity profile. The results are expressed as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound, where a lower percentage indicates a higher binding affinity of the compound for the kinase.

| Kinase Target | Kinase Family           | Dasatinib (% of Control @ 100 nM) | Alternative Inhibitor (% of Control @ 100 nM) |
|---------------|-------------------------|-----------------------------------|-----------------------------------------------|
| ABL1          | Tyrosine Kinase         | 0.1                               | 38                                            |
| SRC           | Tyrosine Kinase         | 0.2                               | 45                                            |
| LCK           | Tyrosine Kinase         | 0.1                               | 62                                            |
| LYN           | Tyrosine Kinase         | 0.1                               | 55                                            |
| YES1          | Tyrosine Kinase         | 0.1                               | 58                                            |
| KIT           | Tyrosine Kinase         | 1.5                               | 0.8                                           |
| PDGFRA        | Tyrosine Kinase         | 2.5                               | 1.2                                           |
| PDGFRB        | Tyrosine Kinase         | 1.8                               | 0.9                                           |
| VEGFR2        | Tyrosine Kinase         | 1.5                               | 1.5                                           |
| FLT3          | Tyrosine Kinase         | 2.1                               | 1.1                                           |
| EPHA2         | Tyrosine Kinase         | 0.5                               | 25                                            |
| DDR1          | Tyrosine Kinase         | 0.3                               | 30                                            |
| BRAF          | Serine/Threonine Kinase | 95                                | 2.5                                           |
| EGFR          | Tyrosine Kinase         | 35                                | 15                                            |
| MAPK1 (ERK2)  | Serine/Threonine Kinase | 100                               | 98                                            |

Data is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions. The "Alternative Inhibitor" column represents a hypothetical inhibitor with a different selectivity profile for comparison.

The data clearly indicates that Dasatinib is a potent inhibitor of the ABL and SRC family of kinases.<sup>[1]</sup> It also demonstrates significant activity against other tyrosine kinases such as KIT, PDGF receptors, and VEGFR2, albeit with lower potency compared to its primary targets.

Notably, Dasatinib shows minimal activity against serine/threonine kinases like BRAF and MAPK1 at the tested concentration.

## Experimental Protocols

### KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a proprietary competition binding assay to quantify the interactions between a test compound and a large panel of human kinases.[\[1\]](#)

#### 1. Reagents and Materials:

- Test Compound (Dasatinib) dissolved in DMSO.
- Kinase Panel: A collection of over 450 purified, DNA-tagged human kinases.[\[2\]](#)[\[3\]](#)
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor covalently attached to a solid support (e.g., beads).
- Binding Buffer.
- Wash Buffer.
- Elution Buffer.
- qPCR reagents.

#### 2. Assay Procedure:

- Kinases are prepared as fusions with a unique DNA tag.
- The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (Dasatinib) at a fixed concentration.
- The binding of the kinase to the immobilized ligand is subject to competition by the test compound.
- After an incubation period to reach equilibrium, the beads are washed to remove unbound kinase.

- The bound kinase is then eluted from the beads.
- The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR) with primers specific for the DNA tag.

### 3. Data Analysis:

- The amount of kinase bound to the solid support is measured for the test compound and a DMSO control.
- The results are expressed as "percent of control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100
- A lower "percent of control" value indicates a stronger interaction between the test compound and the kinase.

## Visualizations

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: KINOMEscan™ Experimental Workflow.

## BCR-ABL Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of BCR-ABL Signaling by Dasatinib.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [guidetopharmacology.org](http://guidetopharmacology.org) [guidetopharmacology.org]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu](http://lincs.hms.harvard.edu)

- To cite this document: BenchChem. [Cross-reactivity profiling of Salicyloylaminotriazole against a panel of kinases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213844#cross-reactivity-profiling-of-salicyloylaminotriazole-against-a-panel-of-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)